molecular formula C8H7N3O2 B3151586 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid CAS No. 716362-36-6

2-Amino-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B3151586
CAS No.: 716362-36-6
M. Wt: 177.16 g/mol
InChI Key: ORQYHFUZYZIZKG-UHFFFAOYSA-N
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Description

2-Amino-1H-benzo[d]imidazole-4-carboxylic acid is a heterocyclic aromatic compound that consists of a benzimidazole ring system with an amino group at the 2-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid typically involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. Common methods include:

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve the use of robust catalysts and optimized reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1H-benzo[d]imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, acylating agents, and alkylating agents are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions include substituted benzimidazoles, quinones, and various amine derivatives.

Mechanism of Action

Comparison with Similar Compounds

2-Amino-1H-benzo[d]imidazole-4-carboxylic acid can be compared with other similar compounds, such as:

    Benzimidazole: A parent compound with a similar structure but lacking the amino and carboxylic acid groups.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position instead of an amino group.

    4-Nitrobenzimidazole: A derivative with a nitro group at the 4-position instead of a carboxylic acid group.

Uniqueness: The presence of both an amino group at the 2-position and a carboxylic acid group at the 4-position makes this compound unique. These functional groups confer distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-amino-1H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-8-10-5-3-1-2-4(7(12)13)6(5)11-8/h1-3H,(H,12,13)(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQYHFUZYZIZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669095
Record name 2-Amino-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716362-36-6
Record name 2-Amino-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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